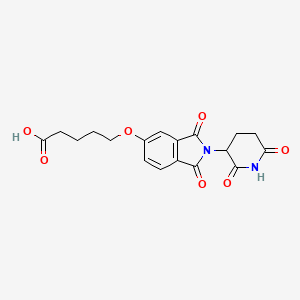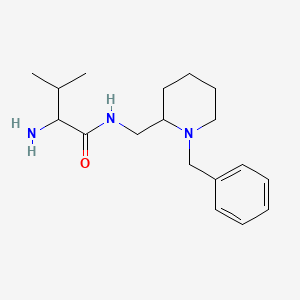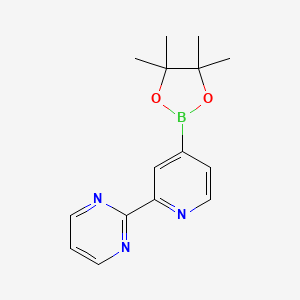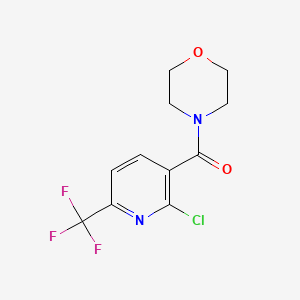
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone is a chemical compound with the molecular formula C11H10ClF3N2O2 It is known for its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, and a morpholino group attached to a methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with morpholine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The specific details of the reaction conditions, such as temperature, time, and choice of solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Condensation Reactions: The methanone moiety can react with other compounds to form condensation products
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The choice of solvent and temperature can also significantly influence the reaction outcomes. For example, substitution reactions may require polar aprotic solvents and elevated temperatures, while oxidation reactions may involve the use of strong oxidizing agents such as potassium permanganate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions employed. For instance, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals
Wirkmechanismus
The mechanism of action of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
Morpholine: A component of the target compound’s structure.
Trifluoromethylpyridine Derivatives: Compounds with similar trifluoromethyl-substituted pyridine rings
Uniqueness
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(morpholino)methanone is unique due to its combination of a trifluoromethyl-substituted pyridine ring and a morpholino group attached to a methanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
Molekularformel |
C11H10ClF3N2O2 |
|---|---|
Molekulargewicht |
294.66 g/mol |
IUPAC-Name |
[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-9-7(1-2-8(16-9)11(13,14)15)10(18)17-3-5-19-6-4-17/h1-2H,3-6H2 |
InChI-Schlüssel |
NIXZJLDRQDFQKP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-[3-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B14779035.png)

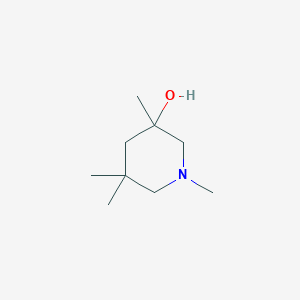


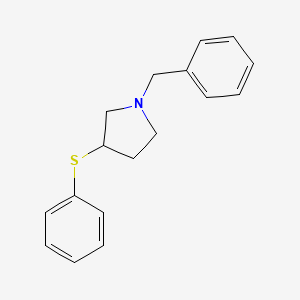

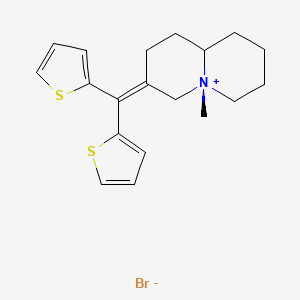
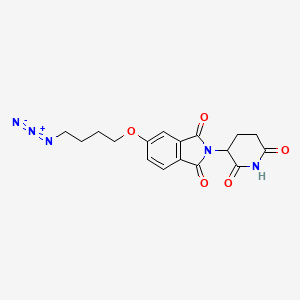
![2-Amino-4-[[4-(trifluoromethyl)phenyl]methyl]pentanedioic acid](/img/structure/B14779108.png)

